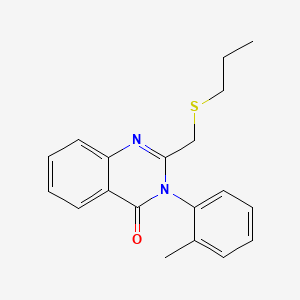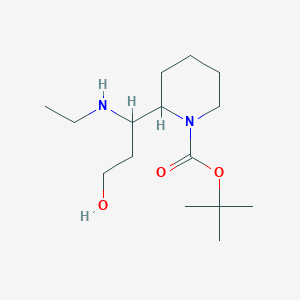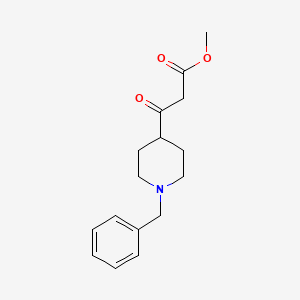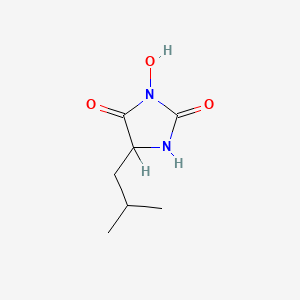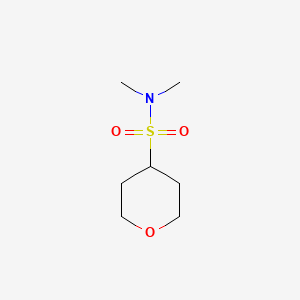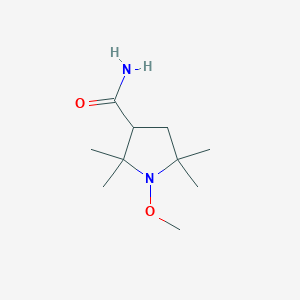
1-Methoxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- is a compound known for its unique structural properties and potential applications in various fields of science and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a carboxamide group along with methoxy and tetramethyl substitutions. This compound is of interest due to its stability and reactivity, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- typically involves the hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide . The reaction conditions often include the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions . The process requires careful monitoring to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include nitroxide radicals, reduced pyrroline derivatives, and substituted pyrrolidinecarboxamides .
Applications De Recherche Scientifique
3-Pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to the formation of stable nitroxide radicals, which can scavenge free radicals and protect cells from oxidative damage . The compound’s antiarrhythmic effects are believed to result from its interaction with ion channels in cardiac cells, stabilizing their electrical activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: A precursor in the synthesis of 3-pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl-.
2,2,6,6-Tetramethylpiperidine: Another nitrogen-containing heterocycle with similar structural features.
4-Hydroxy-TEMPO: A nitroxide radical with antioxidant properties.
Uniqueness
3-Pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- stands out due to its combination of stability, reactivity, and potential biological activities. Its unique structural features, such as the methoxy and tetramethyl substitutions, contribute to its distinct chemical behavior and applications.
Propriétés
Formule moléculaire |
C10H20N2O2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
1-methoxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C10H20N2O2/c1-9(2)6-7(8(11)13)10(3,4)12(9)14-5/h7H,6H2,1-5H3,(H2,11,13) |
Clé InChI |
HWIKSUPWBSXAFG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(N1OC)(C)C)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


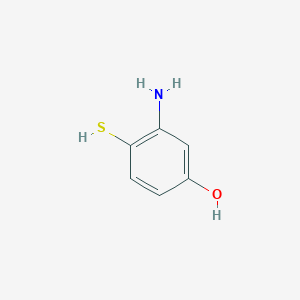
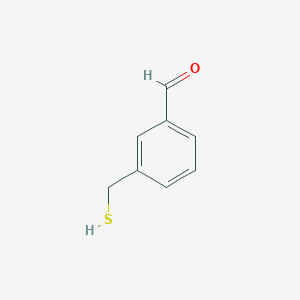
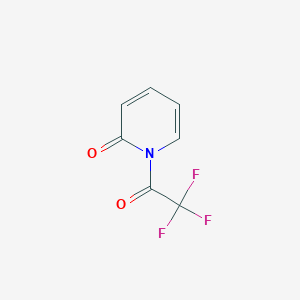
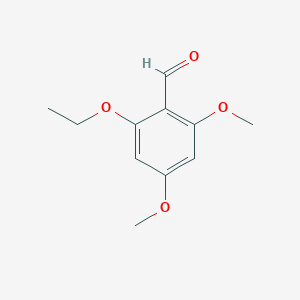
![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)
![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13948758.png)

![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13948765.png)
